molecular formula C13H17N3O B2756113 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-49-9

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B2756113
CAS No.: 103026-49-9
M. Wt: 231.299
InChI Key: MMVXYEXGOQRXMM-UHFFFAOYSA-N
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Description

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Future Directions

The future directions of research involving this compound could include further exploration of its antiproliferative effects, particularly in the context of cancer treatment . Additionally, the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives could be an area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-bromopyrimidine.

    Substitution Reaction: The first step involves a substitution reaction with cyclopentylamine to form 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine.

    Sonogashira Coupling: This intermediate undergoes a Sonogashira coupling reaction to form 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]-2-propyn-1-ol.

    Cyclization: The compound is then cyclized in the presence of tetrabutylammonium fluoride in tetrahydrofuran to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-methanol.

    Oxidation: Finally, oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium chlorite results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: TEMPO and sodium chlorite are commonly used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .

Properties

IUPAC Name

7-cyclopentyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-9(2)16(10-5-3-4-6-10)12-11(8)13(17)15-7-14-12/h7,10H,3-6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXYEXGOQRXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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